5-Benzoxazoleacetic acid, 2-phenyl-
Overview
Description
5-Benzoxazoleacetic acid, 2-phenyl-: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Mode of Action
The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This allows the compound to bind to its targets and induce changes.
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to have a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. The benzoxazole skeleton also forms the active component in many marketed drugs .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been found to have potent antimicrobial activity against various species . In addition, it has shown significant anticancer activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Cellular Effects
A related compound, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have been shown to have anti-psoriatic activities . They were tested using an imiquimod (IMQ)-induced psoriatic mouse model, where they led to a reduction in erythema intensity, thickness, and desquamation .
Molecular Mechanism
Benzoxazole derivatives have been synthesized using various pathways . For example, a one-pot synthesis of 2-phenyl benzoxazole was reported using 2-aminophenol and aldehydes in the presence of O2, K2CO3, and DMF solvent at 80 °C with stirring for 18 h .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized using various methodologies, and the yield of these reactions can vary depending on the reaction conditions .
Dosage Effects in Animal Models
A related compound, MCBA, has been shown to have stronger anti-psoriatic effects than CBA after administration of either topical or oral dosing .
Metabolic Pathways
Benzoxazole derivatives have been synthesized using various pathways .
Transport and Distribution
Benzoxazole derivatives have been synthesized using various methodologies .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazoleacetic acid, 2-phenyl- typically involves the condensation of 2-aminophenol with aromatic aldehydes under acidic or basic conditions. Various catalysts, such as metal catalysts, nanocatalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency . The reaction is usually carried out in solvents like methanol or ethanol at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
Chemistry: 5-Benzoxazoleacetic acid, 2-phenyl- is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .
Biology: In biological research, benzoxazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. They have shown promising results in inhibiting the growth of various pathogens and cancer cell lines .
Medicine: Benzoxazole derivatives, including 5-Benzoxazoleacetic acid, 2-phenyl-, are explored for their potential therapeutic applications. They exhibit activities such as anti-inflammatory, antioxidant, and neuroprotective effects, making them candidates for drug development .
Industry: In the industrial sector, benzoxazole derivatives are used as intermediates in the synthesis of dyes, pigments, and polymers. They also find applications in the development of materials with specific electronic and optical properties .
Comparison with Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Phenylbenzoxazole: A derivative with a phenyl group at the second position.
5-Nitrobenzoxazole: A derivative with a nitro group at the fifth position.
Uniqueness: 5-Benzoxazoleacetic acid, 2-phenyl- is unique due to the presence of both a phenyl group and an acetic acid moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to simpler benzoxazole derivatives .
Properties
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJRGYAPLZITA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191578 | |
Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38196-02-0 | |
Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038196020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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